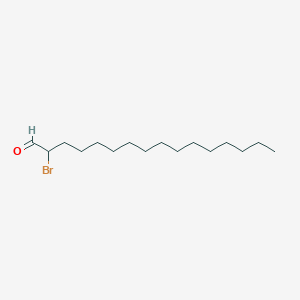

2-Bromopalmitaldehyde

Description

2-Bromopalmitaldehyde is a halogenated fatty aldehyde characterized by a bromine atom at the second carbon of its 16-carbon aliphatic chain. It is synthesized via the reaction of lysoplasmenylcholine with hypobromous acid (HOBr), which is prepared under controlled conditions to avoid bromide contamination . The compound is biologically significant, as it accumulates in activated neutrophils and eosinophils under conditions where myeloperoxidase or eosinophil peroxidase generate reactive brominating species . Analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and mass spectrometry (MS) are critical for its identification and quantification in biological systems.

Properties

Molecular Formula |

C16H31BrO |

|---|---|

Molecular Weight |

319.32 g/mol |

IUPAC Name |

2-bromohexadecanal |

InChI |

InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h15-16H,2-14H2,1H3 |

InChI Key |

UNCLDPYYBFIMJH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCC(C=O)Br |

Canonical SMILES |

CCCCCCCCCCCCCCC(C=O)Br |

Synonyms |

2-bromohexadecanal |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Halogenated Fatty Aldehydes

Structural Analogs and Chromatographic Behavior

2-Bromopalmitaldehyde belongs to a family of 2-halofatty aldehydes, including 2-chloropalmitaldehyde and 2-iodopalmitaldehyde . Key differences in their physicochemical properties are evident in chromatographic separations:

Table 1: TLC Retention Factors (Rf) of Halogenated Fatty Aldehydes

| Compound | Rf Value (Silica Gel 60Å) | Mobile Phase* |

|---|---|---|

| 2-Bromopalmitaldehyde | 0.54 | Petroleum ether/diethyl ether/acetic acid (90/10/1) |

| 2-Iodopalmitaldehyde | 0.63 | Same as above |

| 2-Chloropalmitaldehyde | 0.45 | Same as above |

| Palmitaldehyde (non-halogenated) | 0.35 | Same as above |

*Mobile phase composition from TLC analyses .

The increased Rf values correlate with halogen size (I > Br > Cl > H), reflecting differential polarity and silica gel interactions.

Table 2: GC Elution Times of Dimethyl Acetal Derivatives

| Compound | Elution Time (min) | GC Conditions |

|---|---|---|

| 2-Bromopalmitaldehyde | 11.2 | Isothermal (190°C), SP-2330 column |

| 2-Chloropalmitaldehyde | 9.1 | Same as above |

The longer retention time for the brominated derivative is attributed to its higher molecular weight and reduced volatility compared to the chlorinated analog.

Mass Spectrometric Characterization

Halogenated fatty aldehydes are often derivatized as pentafluorobenzyl (PFB) oximes or dimethyl acetals for sensitive detection. Key findings:

- 2-Bromopalmitaldehyde PFB Oxime: Detected via negative ion-chemical ionization (NICI) MS with a deuterated internal standard. Sensitivity: Low femtomol range (10⁻¹⁵ mol) . Diagnostic fragment: Dominant ions include m/z 288 (PFB oxime of 2-chloropalmitaldehyde) and analogous brominated fragments .

Dimethyl Acetal Derivatives :

Preparation Methods

Reaction Mechanism and Conditions

The oxidation of 2-bromohexadecanol to 2-bromopalmitaldehyde via 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) is a highly efficient one-step process. TEMPO acts as a nitroxyl radical catalyst, facilitating the conversion of primary alcohols to aldehydes under alkaline conditions. The reaction proceeds at low temperatures (−5°C to 0°C) to minimize overoxidation to carboxylic acids. Key parameters include:

Optimization and Yield

In a representative procedure, 2-bromohexadecanol (10 g, 32 mmol) reacted with TEMPO (0.1 g) and NaOCl (12 g, 160 mmol) in water at −5°C for 3 hours, yielding 86% 2-bromopalmitaldehyde with 99.85% purity. Lower temperatures (−10°C) reduced yields to 75–79%, highlighting the need for precise thermal control.

Table 1: TEMPO-Mediated Oxidation of 2-Bromohexadecanol

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| −5 | 3 | 86 | 99.85 |

| 0 | 3 | 83 | 99.91 |

| −10 | 2 | 79 | 99.57 |

Palladium-Catalyzed Carbonylation of Bromoalkanes

Hoechst-Celanese-Inspired Methodology

Adapted from ibuprofen synthesis, this method involves carbonylation of 1-bromohexadecane using palladium catalysts. The reaction proceeds via insertion of carbon monoxide into the Pd–C bond, forming an acyl intermediate that hydrolyzes to the aldehyde. Key advantages include:

Challenges and Modifications

While effective for shorter-chain aldehydes, elongation to C16 chains introduces steric hindrance, reducing yields to 60–70%. Substituting HF with milder solvents (e.g., THF) and using Raney nickel for intermediate hydrogenation improves scalability.

Biochemical Synthesis via Plasmalogen Bromination

Endogenous Pathway in Mammalian Tissues

Plasmalogens—vinyl ether phospholipids—react with eosinophil peroxidase-derived hypobromous acid (HOBr) to form 2-bromofatty aldehydes, including 2-bromopalmitaldehyde. This pathway, observed in inflammatory environments, involves:

-

Bromination : HOBr attacks the vinyl ether bond, generating a bromohydrin intermediate.

-

Cleavage : Spontaneous hydrolysis releases the aldehyde.

Laboratory-Scale Adaptation

Mimicking this pathway, plasmalogens isolated from bovine heart were treated with HOBr (0.5 mM) at pH 7.4, yielding 2-bromopalmitaldehyde in 45% yield after 24 hours. While enzymatically efficient, this method is less practical for industrial synthesis due to low throughput and complex purification.

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for 2-Bromopalmitaldehyde Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| TEMPO/NaOCl Oxidation | 79–86 | >99.5 | High | Moderate |

| Pd-Catalyzed Carbonylation | 60–70 | 95–98 | Moderate | High |

| Biochemical Bromination | 40–45 | 90–92 | Low | Low |

Key Insights :

-

TEMPO oxidation is optimal for high-purity batches, though NaOCl handling requires safety precautions.

-

Carbonylation suits large-scale production but necessitates costly palladium catalysts.

-

Biochemical routes are primarily of academic interest, elucidating in vivo halogenation mechanisms.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column and mobile phase (water:acetonitrile = 80:20) resolves 2-bromopalmitaldehyde at 254 nm, achieving baseline separation from impurities. Retention times (RT) correlate with chain length:

-

2-Bromopalmitaldehyde : RT = 8.2 min.

-

2-Bromohexadecanol (precursor) : RT = 12.4 min.

Q & A

Basic Research Questions

Q. What is the established method for synthesizing 2-bromopalmitaldehyde in laboratory settings?

- 2-Bromopalmitaldehyde is synthesized by treating lysoplasmenylcholine with hypobromous acid (HOBr) under controlled conditions. The reaction involves incubating 200 nmol of lysoplasmenylcholine in phosphate buffer (pH 4.0) with 1 mM HOBr at 37°C for 30 minutes. The product is extracted using chloroform via the Bligh and Dyer method . Hypobromous acid must be freshly prepared and quantified spectrophotometrically (ε₃₃₁ = 315 M⁻¹cm⁻¹) to ensure purity .

Q. Which analytical techniques are most effective for detecting and quantifying 2-bromopalmitaldehyde?

- Gas Chromatography/Mass Spectrometry (GC/MS): The dimethyl acetal derivative of 2-bromopalmitaldehyde is analyzed using capillary GC with positive ion chemical ionization (PCI-MS), achieving a detection limit of ~2 pmol. The derivative elutes at 7.4 min under splitless injection conditions .

- Thin-Layer Chromatography (TLC): Silica gel plates with a mobile phase of petroleum ether/ethyl ether/acetic acid (90:10:1, v/v/v) yield an Rf of 0.54 for 2-bromopalmitaldehyde, distinguishable from non-halogenated aldehydes (Rf = 0.35) .

- Quantitative Methods: Deuterated 2-bromopalmitaldehyde is used as an internal standard, with derivatization to pentafluorobenzyl oximes for enhanced sensitivity in negative ion chemical ionization MS .

Q. What is the biological relevance of 2-bromopalmitaldehyde in inflammatory cells?

- 2-Bromopalmitaldehyde is produced in activated neutrophils and eosinophils via myeloperoxidase- or eosinophil peroxidase-mediated bromination. It serves as a biomarker for brominated lipid species under physiological bromide concentrations, particularly in inflammatory pathologies like atherosclerosis .

Advanced Research Questions

Q. How can researchers optimize the separation of 2-bromopalmitaldehyde from structurally similar halogenated aldehydes?

- TLC Optimization: Adjusting the mobile phase to petroleum ether/diethyl ether/acetic acid (90:10:1, v/v/v) enhances resolution, with 2-bromopalmitaldehyde (Rf = 0.54) clearly separated from 2-chloro- (Rf = 0.45) and 2-iodopalmitaldehyde (Rf = 0.63) .

- HPLC Purification: A Dynamax Si column with gradient elution (hexane to hexane/chloroform 90:10, v/v) achieves baseline separation. Purity is confirmed via GC/MS retention times (11.2 min for the dimethyl acetal derivative) .

Q. What are common sources of variability in 2-bromopalmitaldehyde quantification, and how can they be mitigated?

- Derivatization Efficiency: Incomplete conversion to dimethyl acetals or pentafluorobenzyl oximes can skew results. Validate derivatization yields using internal standards and optimize reaction times/temperatures .

- Matrix Effects: Biological samples (e.g., cell lysates) may interfere with ionization in MS. Use matrix-matched calibration curves and deuterated analogs to correct for signal suppression/enhancement .

Q. How should researchers address discrepancies between TLC and GC/MS results for 2-bromopalmitaldehyde?

- Cross-Validation: Confirm TLC spots by scraping silica gel, extracting the compound, and re-analyzing via GC/MS. Inconsistent retention times/Rf values may indicate impurities or degradation during extraction .

- Sample Stability: Halogenated aldehydes are prone to oxidation. Store samples under inert gas (e.g., N₂) and add antioxidants (e.g., BHT) to prevent artifact formation .

Q. What experimental design considerations are critical for reproducibility in 2-bromopalmitaldehyde studies?

- Documentation: Provide detailed synthesis protocols (e.g., HOBr concentration, incubation time) and analytical parameters (e.g., GC temperature gradients, MS ionization modes) to enable replication .

- Negative Controls: Include reactions without HOBr or lysoplasmenylcholine to rule out non-enzymatic bromination or contamination .

Methodological Resources

- Synthesis & Purification: Refer to protocols in [J Chromatogr B Analyt Technol Biomed Life Sci. (2009)] for step-by-step guidelines .

- Analytical Validation: Utilize the FLOAT method (Formulate, Locate, Assess, Synthesize, Test) to refine research questions and ensure alignment with experimental goals .

- Literature Review: Consult SciFinder and Web of Science for authoritative studies on halogenated lipidomics, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.